molecular formula C10H11FN2 B13055856 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile

Cat. No.: B13055856
M. Wt: 178.21 g/mol
InChI Key: OHLYNGHSRSKBOB-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(3-fluoro-5-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3

InChI Key

OHLYNGHSRSKBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(CC#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile typically involves the reaction of 3-fluoro-5-methylbenzaldehyde with a suitable amine and a nitrile source. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine . The nitrile group can be introduced through a subsequent reaction with a cyanide source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Role as an Intermediate
3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its ability to form hydrogen bonds and interact with biological targets makes it valuable in drug development. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting that this compound could lead to novel therapeutic agents .

Biological Activity
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino and nitrile groups facilitates these interactions, potentially modulating the activity of these targets .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound is used as a building block for constructing complex organic molecules. Its versatile reactivity allows for various transformations such as oxidation, reduction, and substitution reactions .

Reaction TypeProduct FormedDescription
OxidationOximes or nitrilesConverts amino groups to oxime or nitrile forms.
ReductionPrimary aminesReduces nitriles to primary amines.
SubstitutionSubstituted derivativesForms derivatives with various functional groups.

Material Science

Development of Novel Materials
The compound is also explored for its potential use in material science. Its unique chemical properties may contribute to developing new materials with desirable characteristics such as enhanced durability or specific chemical reactivity .

Case Studies

  • Anticancer Activity
    A study demonstrated that derivatives of this compound exhibited significant anticancer activity against various cancer cell lines. The mechanism involved the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
  • Antimicrobial Properties
    Similar compounds have shown notable antimicrobial properties. For instance, a related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess such properties .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluoro-substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both the fluoro and methyl groups on the phenyl ring can enhance its stability and selectivity in various applications .

Biological Activity

3-Amino-3-(3-fluoro-5-methylphenyl)propanenitrile is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN2C_{11}H_{12}FN_2, with a molecular weight of approximately 194.23 g/mol. The presence of the amino group and the nitrile group allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action involves several biochemical interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, enhancing binding affinity.
  • Hydrophobic Interactions : The fluoro-substituted phenyl ring participates in hydrophobic interactions, which can modulate the activity of enzymes and receptors.
  • Enzyme Modulation : Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific enzymes involved in cancer pathways, potentially leading to antiproliferative effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. An example includes the compound 6h, which inhibited angiogenesis and induced apoptosis in cancer cells .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation .

Case Studies

  • Study on NSCLC : A study evaluating the effects of 6h (a compound structurally related to this compound) demonstrated significant antitumor activity by inducing apoptosis and inhibiting cell migration in NSCLC models. The IC50 values were noted to be in the submicromolar range, indicating high potency against cancer cells .
  • Antiviral Activity : Another study highlighted the antiviral potential of related compounds against influenza viruses, showcasing their ability to reduce viral load significantly in infected models .

Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Target Cell Line
6hAntitumor0.442H1975 (NSCLC)
This compoundAntiproliferativeTBDVarious Cancer Lines
Related CompoundAntiviral<10Influenza Virus

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